[(2-chloro-4-fluorophenyl)methoxy]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methoxyurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-7-3-6(10)2-1-5(7)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPYUVPPDHCERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CONC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of Aryl Methoxy Urea Derivatives
Established Synthetic Routes for Substituted Ureas
The classical approaches to the synthesis of substituted ureas, including aryl methoxy (B1213986) ureas, have historically relied on reactive and often hazardous reagents. These methods, while effective, are increasingly being scrutinized for their environmental and safety implications.
Phosgene (B1210022) and Phosgene Equivalent Methodologies for Urea (B33335) Synthesis
Due to the extreme toxicity of gaseous phosgene, safer alternatives have been developed. Triphosgene, a solid and therefore more easily handled compound, serves as a phosgene equivalent, decomposing in situ to generate phosgene under reaction conditions. This allows for the controlled generation of the reactive species, mitigating some of the risks associated with handling gaseous phosgene. Other phosgene substitutes include diphosgene and carbonyldiimidazole (CDI).
The synthesis of an aryl methoxy urea like [(2-chloro-4-fluorophenyl)methoxy]urea using this methodology would likely involve the reaction of O-(2-chloro-4-fluorobenzyl)hydroxylamine with phosgene or a phosgene equivalent.
Table 1: Comparison of Phosgene and Phosgene Equivalents
| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Gas | Highly reactive, cost-effective for large scale | Extremely toxic, difficult to handle |
| Triphosgene | C₃Cl₆O₃ | Solid | Easier and safer to handle than phosgene | More expensive, still generates toxic phosgene in situ |
| Diphosgene | C₂Cl₄O₂ | Liquid | Liquid state offers handling advantages over gas | Highly toxic, corrosive |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Non-phosgene based, milder reaction conditions | Can be expensive, imidazole byproduct can complicate purification |
Isocyanate-Based Syntheses for Aryl Urea Compounds
The most common and versatile method for preparing unsymmetrical ureas is the reaction of an isocyanate with an amine. This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, containing an electrophilic carbon atom, readily reacts with the nucleophilic amine to form the stable urea linkage.
For the synthesis of this compound, this would involve the reaction of (2-chloro-4-fluorophenyl)methyl isocyanate with hydroxylamine, or alternatively, the reaction of 2-chloro-4-fluorobenzyl methoxyamine with an isocyanate-generating reagent. The required isocyanates are often prepared from the corresponding primary amines by treatment with phosgene or a phosgene equivalent.
The synthesis of various aryl urea derivatives, which are analogues of commercially important compounds, often utilizes this isocyanate-based approach. For instance, the synthesis of Sorafenib analogues involves the reaction of a substituted aryl isocyanate with an appropriate amine.
Modern and Sustainable Approaches to Aryl Methoxy Urea Synthesis
In response to the growing demand for environmentally friendly chemical processes, significant research has been directed towards developing sustainable methods for urea synthesis. These modern approaches aim to reduce or eliminate the use of hazardous substances and minimize waste generation.
Green Chemistry Principles in Urea Derivative Production
Green chemistry principles are increasingly being applied to the synthesis of urea derivatives. This involves the use of safer reagents, renewable feedstocks, and more efficient catalytic systems to reduce the environmental impact of chemical manufacturing.
The use of carbon dioxide (CO₂) as a C1 building block for urea synthesis is a highly attractive green alternative to phosgene-based methods. CO₂ is abundant, non-toxic, and renewable. The direct synthesis of ureas from amines and CO₂ is a thermodynamically challenging process that typically requires high temperatures and pressures, as well as effective catalysts to facilitate the dehydration of the intermediate carbamic acid or ammonium carbamate.
Recent advancements have focused on the development of novel catalytic systems that can promote this reaction under milder conditions. These include metal-organic frameworks (MOFs), ionic liquids, and various homogeneous and heterogeneous catalysts. The direct carbonylation of amines with CO₂ represents a significant step towards a more sustainable production of urea derivatives.
Solvent-free reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of ureas under solvent-free conditions has been achieved through various techniques, including mechanochemistry (grinding) and reactions in the molten state.
Catalytic systems play a crucial role in modern urea synthesis. The development of efficient catalysts allows for reactions to proceed with higher atom economy, lower energy consumption, and greater selectivity. For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas from aryl chlorides and sodium cyanate. Other catalytic methods involve the use of transition metal complexes to facilitate the carbonylation of amines with carbon monoxide or other carbonyl sources. These catalytic approaches offer significant advantages over stoichiometric methods by reducing waste and often allowing for milder reaction conditions.
Table 2: Overview of Synthetic Approaches to Substituted Ureas
| Synthetic Approach | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Phosgene Method | Amine, Phosgene | Low temperature, inert solvent | High reactivity, established method | Extreme toxicity of phosgene |
| Isocyanate Method | Isocyanate, Amine | Mild conditions, various solvents | High yield, versatile | Isocyanates are often derived from phosgene, moisture sensitive |
| CO₂ Utilization | Amine, CO₂ | High temperature and pressure, catalyst | Green and sustainable, uses renewable feedstock | Thermodynamically challenging, requires efficient catalysts |
| Catalytic Carbonylation | Amine, CO, Catalyst | Elevated temperature and pressure | Avoids phosgene, high atom economy | Requires handling of toxic CO gas |
| Solvent-Free Synthesis | Reactants, often with a catalyst | Grinding or heating | Reduced waste, simplified workup | Limited to certain substrates, potential for thermal decomposition |
Template-Assisted and Metal-Free Urea Synthesis
The synthesis of aryl methoxy urea derivatives, including this compound, is increasingly benefiting from advanced methodologies that avoid the use of toxic reagents like phosgene and metal catalysts. These modern approaches offer milder reaction conditions, greater functional group tolerance, and improved safety profiles.
Metal-free synthesis of unsymmetrical ureas has been effectively achieved through the in situ generation of isocyanate intermediates. One prominent strategy involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂) or phenyliodine diacetate (PIDA). These reagents facilitate the Hofmann rearrangement of primary amides to their corresponding isocyanates. The isocyanate is then trapped by an amine or, in the context of N-alkoxy ureas, an alkoxyamine, to form the desired urea derivative. This method is notable for its mild conditions and circumvents the need for handling toxic and unstable isocyanates directly. mdpi.comrsc.orgorganic-chemistry.org For instance, the coupling of various primary amides with primary and secondary amines using PhI(OAc)₂ has been demonstrated to proceed efficiently, highlighting its potential for the late-stage functionalization of complex molecules. mdpi.com
Another innovative metal-free approach utilizes carbonyl sulfide (COS) as a C1 source for urea synthesis. This method allows for the highly selective synthesis of unsymmetrical ureas from various combinations of amines under mild conditions. rsc.org The selectivity is controlled by factors such as a two-stage temperature regulation and the stoichiometry of the reactants. This technique represents a significant advancement by expanding the substrate scope for selective unsymmetrical urea synthesis beyond previous limitations. rsc.org
Additionally, benzotriazole-1-carboxamide has been introduced as an efficient reagent for preparing mono- and N,N-disubstituted ureas. This stable, crystalline solid reacts with primary and secondary amines under mild conditions to afford ureas in good to excellent yields, often with simple purification, making it suitable for both solution-phase and solid-phase synthesis. researchgate.net
The table below summarizes findings from studies on metal-free urea synthesis, showcasing the versatility of these methods.
| Reagent/System | Amine/Amide Substrate | Product Type | Yield (%) | Reference |
| PhI(OAc)₂ | Benzamides and Aminopyridines | N-aryl-N′-pyridylurea | 60-85% | rsc.org |
| PIDA / NH₃ | Primary Amides | N-substituted ureas | 45-90% | organic-chemistry.org |
| COS | Aliphatic Primary & Secondary Amines | Unsymmetrical Ureas | Good to Excellent | rsc.org |
| Benzotriazole-1-carboxamide | Aliphatic Amines & p-Anisidine | Disubstituted Ureas | 61-96% | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Regioselective and Stereoselective Synthesis of Complex Aryl Methoxy Urea Architectures
Achieving regioselectivity in the synthesis of complex, unsymmetrically substituted aryl methoxy ureas is crucial for controlling their molecular architecture and resulting properties. A primary strategy for ensuring high regioselectivity is the sequential introduction of substituents. This often involves a two-pot or one-pot, two-step procedure where a protected urea is first arylated, followed by deprotection and a second, different arylation.
Palladium-catalyzed C–N cross-coupling reactions have proven to be a powerful and versatile tool for this purpose. For example, a general protocol for synthesizing unsymmetrical N,N′-diaryl ureas begins with the Pd-catalyzed arylation of a protected, commercially available urea, such as benzylurea. nih.gov Following the initial coupling, the benzyl (B1604629) protecting group can be removed via hydrogenolysis. The resulting mono-aryl urea intermediate is then subjected to a second Pd-catalyzed arylation with a different aryl halide to yield the final unsymmetrical diaryl urea. This stepwise approach provides excellent control over the substitution pattern, allowing for the synthesis of a wide array of complex structures with defined regiochemistry. nih.gov
Stereoselectivity becomes paramount when synthesizing chiral molecules containing the aryl methoxy urea scaffold. While specific examples for the stereoselective synthesis of this compound are not detailed in the literature, general principles of asymmetric synthesis can be applied. The introduction of chirality can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For instance, reactions involving chiral alkoxy-substituted carbanions with electrophiles can proceed with high stereoselection, depending on the chiral substituents and reaction conditions. rsc.org Similarly, catalytic enantioselective reactions, such as the addition of alkynes to nitrones, can generate chiral building blocks that could be incorporated into more complex urea-containing molecules. nih.gov The stereochemical outcome of such reactions is often dictated by the chiral ligand employed in the catalytic system. These strategies open avenues for constructing optically active aryl methoxy urea derivatives where the stereochemistry at one or more centers is precisely controlled, which is essential for applications in medicinal chemistry and materials science.
The following table presents data on regioselective synthesis methods applicable to aryl methoxy urea derivatives.
| Method | Key Reagents | Intermediate | Final Product | Key Advantage | Reference |
| Two-Pot Pd-Catalyzed Arylation | Benzylurea, Ar¹-X, Ar²-X, Pd(OAc)₂, Ligand | Mono-aryl urea | Unsymmetrical N,N'-diaryl urea | High regioselectivity, broad substrate scope | nih.gov |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Theoretical Investigations of Substituted Urea Derivatives
Electronic Structure Analysis of Urea (B33335) Systems
The arrangement of electrons within a molecule dictates its physical and chemical properties. Theoretical analyses of the electronic structure of urea and its derivatives provide deep insights into their behavior, including their reactivity and interactions with other chemical species.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. osjournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materials.international
Theoretical studies on various urea derivatives show that a smaller HOMO-LUMO gap corresponds to higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materials.international For instance, in substituted diarylureas, the relative orientation of the aromatic rings significantly influences the overlap between the HOMO of one ring and the LUMO of the other, affecting the electronic properties of the entire molecule. nih.gov The energy of the HOMO is often associated with the electron-donating ability of a molecule, while the LUMO's energy points to its electron-accepting ability. osjournal.orgajchem-a.com Computational models can predict these energy values, helping to estimate the reactivity of different urea derivatives. materials.international
Table 1: Illustrative Frontier Orbital Energies for Urea Derivatives Note: These are example values for generic urea derivatives and not specific to [(2-chloro-4-fluorophenyl)methoxy]urea.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
| Simple Urea | Low | High | Large | Low |
| Phenylurea | Higher | Lower | Medium | Medium |
| Substituted Phenylurea | Varies with substituent | Varies with substituent | Smaller | High |
Spin Density Distribution in Urea-Derived Radical Species
Radical species derived from ureas are important intermediates in various chemical processes, including atmospheric reactions. When a hydrogen atom is abstracted from a urea molecule, a resonance-stabilized radical is formed. digitellinc.com Computational methods are essential for determining the distribution of the unpaired electron's spin density within this radical, which in turn reveals the most reactive sites.
Studies on urea and hydroxyurea (B1673989) radicals indicate that the spin density is primarily localized on the nitrogen and oxygen atoms. digitellinc.comuni-muenchen.de This delocalization contributes to the stability of the radical. The specific distribution can be calculated using methods like Mulliken population analysis. uni-muenchen.deresearchgate.net Understanding the spin density is crucial for predicting the subsequent reactions of the radical. For example, a nitrogen-centered urea radical can undergo barrierless addition reactions with atmospheric pollutants like nitrogen monoxide (NO) and nitrogen dioxide (NO₂). digitellinc.com
Table 2: Conceptual Spin Density in a Generic Urea Radical (R-NH-CO-N•-R') This table illustrates the general distribution of an unpaired electron in a urea radical.
| Atom | Relative Spin Density | Role in Reactivity |
| Radical Nitrogen (N•) | High | Primary site for radical reactions (e.g., addition) |
| Carbonyl Oxygen (O) | Moderate | Contributes to resonance stabilization |
| Carbonyl Carbon (C) | Low | Less involved in radical reactivity |
| Other Atoms | Negligible | Minimal direct role |
Theoretical Studies on Urea-Related Complexes
Urea and its derivatives are effective ligands, readily forming complexes with a variety of metal ions and other molecules. Theoretical studies provide detailed information on the geometry, bonding, and stability of these complexes. researchgate.netmdpi.com
Computational analyses have been performed on complexes of urea with metals such as magnesium, nickel, iron, and copper. researchgate.netmdpi.comnih.govacs.org These studies reveal how urea coordinates with the central atom—typically through its oxygen atom—and how this coordination affects the molecule's structure and vibrational frequencies. researchgate.netacs.org For example, in dinuclear nickel complexes designed to mimic the enzyme urease, theoretical calculations showed that urea prefers a stable, bridged bidentate coordination. mdpi.com Furthermore, computational models can elucidate the reaction mechanisms within these complexes, such as the catalyzed decomposition of urea. mdpi.comnih.gov
Reaction Mechanism and Pathway Elucidation through Computational Methods
Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. This is particularly useful for studying the decomposition and environmental fate of urea derivatives.
The thermal decomposition of urea derivatives is a fundamentally important process in various applications. Computational studies have shown that for an isolated urea molecule, the most favorable decomposition pathway leads to the formation of isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). researchgate.net
For more complex substituted ureas, such as alkyl- and phenylureas, theoretical investigations have revealed that decomposition does not typically begin with simple bond breaking. Instead, these molecules tend to decompose via a four-center pericyclic reaction, which involves a concerted rearrangement to yield a substituted isocyanate and an amine. nih.gov The energy barriers for these pathways can be calculated, and reaction rate rules have been developed based on the nature of the substituents on the nitrogen atoms, allowing for the prediction of decomposition kinetics for a wide range of urea compounds. nih.gov The presence of other molecules can also act as catalysts; for example, nitric acid can facilitate the breakdown of urea nitrate (B79036) through a proton relay mechanism. researchgate.net
Table 3: General Unimolecular Decomposition of Substituted Ureas This table outlines the common thermal decomposition pathway elucidated by computational methods.
| Reactant | Primary Products | Reaction Type | Key Finding |
| R-NH-CO-NH-R' | R-N=C=O (Isocyanate) + R'-NH₂ (Amine) | Pericyclic Reaction | This pathway is generally more favorable than direct bond fission. nih.gov |
| H₂N-CO-NH₂ (Urea) | HN=C=O (Isocyanic Acid) + NH₃ (Ammonia) | Elimination | The most stable products for the decomposition of unsubstituted urea. researchgate.net |
Gas-Phase Reactions and Atmospheric Fate of Urea Derivatives
While urea is extensively used in agriculture, its fate and chemical transformations in the atmosphere are an area of active research. digitellinc.com Recent studies have confirmed the presence of gas-phase urea in the atmosphere, which can be transported over long distances. ncas.ac.uk
Computational chemistry plays a key role in modeling the atmospheric fate of urea derivatives. The primary removal mechanism for urea in the atmosphere is believed to be its reaction with the hydroxyl radical (•OH), a common atmospheric oxidant. digitellinc.com Theoretical calculations are used to study the kinetics of hydrogen abstraction from the urea molecule by •OH and other radicals like •Cl and •NO₃. digitellinc.com Once the urea radical is formed, its subsequent reactions with other atmospheric components, such as O₂, NO, and NO₂, are also investigated computationally to build a complete picture of its atmospheric lifecycle. digitellinc.com Additionally, quantum chemical calculations are used to explore the role of urea and its derivatives in the formation of new atmospheric particles, a process known as nucleation. rsc.org
Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Modeling
QSAR and QSSR studies are pivotal in medicinal chemistry for developing mathematical relationships between the chemical structure of a series of compounds and their biological activity or selectivity. For urea derivatives, these models are instrumental in predicting the potency and selectivity of new analogs, thereby guiding synthetic efforts toward more effective and specific drug candidates.
The development of robust QSAR models for urea analogs, particularly diaryl ureas investigated as kinase inhibitors, typically involves a multi-step process. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
For a series of diaryl urea derivatives targeting B-RAF kinase, both linear (Multiple Linear Regressions - MLR) and nonlinear (Partial Least Squares - Least Squares Support Vector Machine - PLS-LS-SVM) QSAR models have been developed. mui.ac.ir The predictive quality of these models is rigorously assessed through internal and external validation techniques. Internal validation often employs methods like leave-one-out cross-validation, while external validation involves predicting the activity of a separate set of compounds (a test set) that was not used in model development. The predictive ability of the PLS-LS-SVM model was found to be superior in the analysis of these urea-based compounds. mui.ac.ir
A representative table of statistical parameters used to validate QSAR models for urea analogs is shown below.
| Parameter | Value | Description |
| R² | > 0.6 | Coefficient of determination for the training set. |
| Q² | > 0.5 | Cross-validated coefficient of determination. |
| R²_pred | > 0.5 | Predictive R² for the external test set. |
This table presents typical threshold values for a robust QSAR model based on common practices in the field.
QSAR models reveal which structural features are critical for the potency and selectivity of urea analogs. For diaryl urea derivatives acting as B-RAF inhibitors, descriptors related to size, degree of branching, aromaticity, and polarizability have been shown to significantly affect their inhibitory activity. mui.ac.ir
In the context of this compound, a QSAR model would likely highlight the importance of:
The 2-chloro and 4-fluoro substitutions: These halogen atoms influence the electronic properties and hydrophobicity of the phenyl ring, which can be critical for interactions within a target's active site.
The urea moiety: This group is a key pharmacophore, often involved in crucial hydrogen bonding interactions with the protein target. nih.gov
By quantifying the impact of these features, QSAR models can predict the potency of novel analogs of this compound where, for instance, the substitution pattern on the phenyl ring is altered or the methoxy (B1213986) linker is modified.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode of urea derivatives and for predicting their binding affinity.
Molecular docking studies on various urea-based inhibitors have consistently highlighted the critical role of the urea moiety in anchoring the ligand to the target protein. nih.gov For instance, in the context of kinase inhibition, the urea group often forms key hydrogen bonds with amino acid residues in the hinge region of the kinase domain. researchgate.net
For diaryl urea inhibitors of B-RAF, docking analyses have revealed essential hydrogen bonding and specific orientations of the molecules within the active site. mui.ac.ir Similarly, in studies of urea-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), the ureido linkage was found to interact with the active-site Zn2+ ion and the side chains of specific tyrosine and histidine residues. nih.gov
Based on these findings, a docking simulation of this compound into a hypothetical kinase active site would likely predict the following interactions:
Hydrogen bonds: The N-H groups of the urea would act as hydrogen bond donors, while the carbonyl oxygen would act as a hydrogen bond acceptor.
Hydrophobic interactions: The 2-chloro-4-fluorophenyl group would likely engage in hydrophobic interactions with nonpolar residues in the active site.
π-stacking: The aromatic ring could participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
A hypothetical representation of key interactions for a urea-based inhibitor is provided in the table below.
| Interaction Type | Ligand Moiety | Protein Residue (Example) |
| Hydrogen Bond | Urea N-H | Aspartic Acid (backbone C=O) |
| Hydrogen Bond | Urea C=O | Glutamic Acid (side chain) |
| Hydrophobic | Chlorofluorophenyl | Leucine, Valine, Isoleucine |
| π-stacking | Phenyl ring | Phenylalanine, Tyrosine |
This table illustrates common interactions observed for urea-based inhibitors in protein active sites.
Urea-based inhibitors have been shown to target both the active site and allosteric sites of proteins. Active site inhibitors typically compete with the endogenous substrate. For kinases, this is often the ATP binding pocket.
Interestingly, some diaryl urea derivatives have been identified as allosteric inhibitors of p38 MAP kinase. columbia.edunih.gov These compounds bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that renders it inactive. columbia.edu The formation of this allosteric pocket requires a significant conformational rearrangement of the highly conserved DFG (Asp-Phe-Gly) motif within the kinase's activation loop. columbia.edu
The binding of these allosteric inhibitors often involves a combination of lipophilic and hydrogen bonding interactions within this newly formed pocket. nih.gov For a compound like this compound, its potential to act as an allosteric modulator would depend on its ability to induce and stabilize this inactive conformation of the target protein. Molecular dynamics simulations, in conjunction with docking studies, could be employed to investigate the likelihood of such an allosteric binding mode. nih.gov The flexibility of the methoxy linker could play a crucial role in allowing the molecule to adopt the necessary conformation to engage with an allosteric site.
Structure Activity Relationship Sar Studies of Aryl Methoxy Urea Analogs
Design Principles for Modulating Biological Activity through Structural Features
Impact of Aryl Ring Substitution (e.g., Halogenation, Functional Groups)
The nature and position of substituents on the aryl ring—in this case, the 2-chloro-4-fluorophenyl group—have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which can modulate biological activity.
Halogenation, as seen with the chloro and fluoro groups in the parent compound, is a common strategy in drug design. Electron-withdrawing groups on the aryl ring are frequently associated with enhanced biological activity. For instance, studies on various N-aryl-N'-benzylurea derivatives have shown that the introduction of an electron-withdrawing trifluoromethyl group leads to a significant increase in antiproliferative activity against several cancer cell lines. rsc.org Similarly, research on (thio)urea derivatives as inhibitors of E. coli β-glucuronidase found that an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for inhibitory activity. nih.gov
Conversely, the effect of a substituent can be highly target-dependent. In a series of urea-based glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, the replacement of a 4-hydroxyl group with a 4-fluoro group resulted in a significant decrease in potency, indicating that simple electron withdrawal is not universally beneficial. nih.gov The presence of chlorine on the aromatic ring of certain cytokinin analogues has been shown to reduce cytotoxicity. researchgate.net For carnosic acid derivatives incorporating a urea (B33335) moiety, a benzene ring substituted with a chlorine atom was found to be the most potent in terms of antiproliferative activity. mdpi.com
These findings suggest that the 2-chloro and 4-fluoro substituents in [(2-chloro-4-fluorophenyl)methoxy]urea are critical determinants of its potential biological activity, likely influencing its binding affinity and pharmacokinetic properties through a combination of electronic and steric effects.
Table 1: Impact of Aryl Ring Substitution on the Biological Activity of Urea Analogs
| Compound Class | Substituent Effect | Observed Biological Outcome | Reference(s) |
|---|---|---|---|
| N-aryl-N'-benzylureas | Electron-withdrawing group (e.g., -CF₃) | Increased antiproliferative activity. | rsc.org |
| (Thio)urea derivatives | Electron-withdrawing group (para-position) | Enhanced E. coli β-glucuronidase inhibition. | nih.gov |
| Carnosic acid urea derivatives | Chlorine atom on benzene ring | Most potent antiproliferative activity. | mdpi.com |
| Urea-based GCPII inhibitors | Replacement of 4-OH with 4-F | Significant decrease in potency. | nih.gov |
Effects of N-Alkylation and N-Methylation on Urea Conformation and Activity
Modification of the nitrogen atoms of the urea group, such as through N-alkylation or N-methylation, directly influences the molecule's conformation, hydrogen-bonding capacity, and solubility. The two -NH groups of the urea moiety are crucial hydrogen bond donors. nih.gov
N-methylation can dramatically alter the conformational preference of the urea backbone. For N,N'-diphenylureas, sequential methylation of the nitrogen atoms causes a shift from a planar trans,trans conformation to a non-planar cis,cis conformation. nih.gov This conformational change is driven by steric hindrance and can disrupt the crystal packing of the molecule, often leading to increased solubility. nih.gov For example, the N-methylation of N-1-naphthyl urea was shown to disrupt molecular planarity, leading to a 110-fold increase in solubility. nih.gov
However, the impact on biological activity can be negative if the hydrogen-bonding capabilities of the NH groups are essential for target interaction. In a series of anti-tuberculosis agents, both mono- and di-N-methylation of the urea moiety led to a significant decrease in activity, underscoring the importance of the unsubstituted urea for that specific target. nih.gov Studies on N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas confirmed that the methylation pattern significantly affects the conformational free-energy landscapes of these molecules. researchgate.netavcr.cz
Therefore, while N-alkylation of this compound could potentially improve its solubility, it would also remove a key hydrogen bond donor and alter its conformational geometry, which could either enhance or diminish its activity depending on the specific requirements of its biological target.
Table 2: Effect of N-Methylation on Urea Conformation
| Parent Compound | Methylation Pattern | Resulting Conformation | Key Outcome | Reference(s) |
|---|---|---|---|---|
| N,N'-diphenylurea | Unsubstituted | trans,trans | Planar, strong H-bonding | nih.gov |
| N,N'-diphenylurea | N,N'-dimethyl | cis,cis | Non-planar, disrupted H-bonding | nih.gov |
Stereochemical Considerations in the Design of Bioactive Urea Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design of bioactive molecules. Biological targets such as enzymes and receptors are chiral, meaning they interact differently with the various stereoisomers (e.g., enantiomers) of a chiral drug molecule.
While the parent compound this compound is not chiral, the introduction of a stereocenter into its analogs—for instance, by adding a chiral substituent to the urea nitrogen or within the methoxy (B1213986) linker—would necessitate stereochemical considerations. The biological activity of such chiral derivatives would likely be stereospecific, with one enantiomer exhibiting significantly higher potency than the other.
X-ray crystallography studies of urea-based inhibitors bound to their target enzymes reveal precise three-dimensional interactions that are stereochemically dependent. For example, the crystal structure of a urea-based inhibitor complexed with HIV-1 protease shows the inhibitor binding in a specific, extended conformation where an (R)-hydroxyl group is positioned symmetrically between the two catalytic aspartates of the enzyme. nih.gov Similarly, the binding of a urea-based inhibitor to GCPII involves a distinct conformational arrangement within the enzyme's active site pocket. nih.gov Such specific interactions highlight why different enantiomers of a chiral drug would have different binding affinities and, consequently, different biological activities. The synthesis of chiral urea compounds is an active area of research, often focused on their use as catalysts for asymmetric reactions, which further establishes the importance of stereochemistry in the molecular recognition properties of ureas. rsc.orgnih.gov
Exploration of Bioisosteric Replacements for the Urea Moiety
While the urea group is an excellent pharmacophore, it can sometimes confer undesirable properties, such as low solubility or metabolic instability. Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a key strategy to mitigate these issues while retaining or improving biological activity. nih.gov
Several functional groups have been successfully employed as bioisosteres for the urea moiety. These replacements aim to mimic the hydrogen-bonding donor-acceptor pattern of the urea group. Common examples include thiourea (B124793), where the carbonyl oxygen is replaced by sulfur, as well as cyanoguanidine and squaramide. Other successful replacements include heterocyclic scaffolds like oxadiazoles (B1248032) and 2-aminopyrimidin-4(1H)-one, which can present a similar spatial arrangement of hydrogen bond donors and acceptors. nih.gov The choice of a bioisostere allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability, making it a powerful tool in drug optimization.
Table 3: Common Bioisosteric Replacements for the Urea Moiety
| Bioisostere | Key Feature | Example Application | Reference(s) |
|---|---|---|---|
| Thiourea | S replaces O; alters H-bond strength and electronics. | Used in various drug candidates. | nih.gov |
| Cyanoguanidine | Planar group with similar H-bonding pattern. | Replacement for thiourea in Cimetidine. | nih.gov |
| Squaramide | Four-membered ring with strong H-bonding capacity. | Used in CXCR2 antagonists like Navarixin. | nih.gov |
| Oxadiazole | Heterocycle mimicking urea's shape and H-bonding. | Replacement for urea in BMS-193885. |
Correlation of Specific Molecular Features with Enzyme Inhibition Potency and Selectivity
The ultimate goal of SAR studies is to correlate specific molecular features with potent and selective biological activity, particularly for enzyme inhibitors. For aryl methoxy urea analogs, several key correlations have been established.
Targeting Specific Enzyme Conformations: Selectivity can be achieved by designing inhibitors that bind preferentially to a specific conformational state of the target enzyme. Kinase inhibitors that target the inactive conformation are often more specific than those that compete with ATP in the active conformation. This principle has been applied to the design of novel urea derivatives as potent and selective anaplastic lymphoma kinase (ALK) inhibitors.
Substituent Effects on Potency: As discussed previously, the electronic nature of substituents on the aryl ring often correlates directly with potency. For a series of diaryl urea compounds acting as 6,7-dimethoxyquinazoline (B1622564) derivatives, specific dimethylamino or diethylamino groups at one position of the molecule resulted in superior antitumor activities. A clear SAR was also established for a series of anti-tuberculosis compounds, where a bulky aliphatic ring system (like adamantyl) on one side of the urea and an aryl ring on the other were favored for maximal activity. nih.gov
Hydrogen Bonding and Specific Interactions: The potency of urea-based inhibitors is frequently tied to their ability to form key hydrogen bonds within the active site. Molecular docking analyses of potent (thio)urea inhibitors of E. coli β-glucuronidase showed strong interactions with specific residues like Asp 163, Tyr 472, and Glu 504, explaining their high affinity. nih.gov For urea-based GCPII inhibitors, the presence of both α- and γ-carboxylate groups was found to be critical for binding, highlighting the importance of specific charged interactions. nih.gov
These examples demonstrate that a rational combination of steric bulk, electronic properties, and hydrogen-bonding capacity in molecules like this compound is required to achieve high potency and selectivity against a given enzyme target.
Table 4: Correlation of Molecular Features with Enzyme Inhibition
| Enzyme Target | Key Molecular Feature | Effect on Activity | Reference(s) |
|---|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | Design to target the inactive kinase conformation | Increased inhibitor specificity. | |
| E. coli β-glucuronidase | Electron-withdrawing group on para-position of aryl ring | Enhanced inhibitory potency. | nih.gov |
| EphB (M. tuberculosis) | Bulky aliphatic ring (adamantyl) + aryl ring | Maximized antitubercular activity. | nih.gov |
Mechanistic Investigations of Biological Interactions of Urea Based Compounds in Vitro and in Silico
Enzyme Inhibition Mechanisms
Urea-based compounds have been extensively investigated as inhibitors for various enzyme classes. Their inhibitory activity often stems from the unique electronic and structural properties of the urea (B33335) moiety, which can mimic substrates, chelate metal ions, or form strong hydrogen bonds within enzyme active sites.
Urease Inhibition: Active Site Targeting, Transition State Mimicry, and Covalent Modification
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key strategy against ureolytic pathogenic bacteria like Helicobacter pylori. Urea-based inhibitors primarily function through competitive inhibition by targeting the dinickel active center of the enzyme. nih.govmdpi.com
The mechanism involves the inhibitor binding directly to the two nickel ions (Ni²⁺) in the active site. The oxygen and nitrogen atoms of the urea or hydroxamic acid group can act as ligands, chelating the nickel ions and blocking the binding of the natural substrate, urea. nih.govnih.gov This interaction is stabilized by a network of hydrogen bonds with key amino acid residues in the active site, particularly those on a mobile flap that covers the catalytic center. mdpi.com By mimicking the binding mode of urea, these compounds effectively occupy the active site and prevent catalysis. nih.gov Some organophosphorus compounds, such as phosphorodiamidates, are potent urease inhibitors that are thought to mimic the tetrahedral transition state of the urea hydrolysis reaction, leading to very strong binding. nih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Carbamoylation Mechanism
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.govmdpi.com Inhibition of FAAH increases endogenous anandamide levels, producing analgesic and anti-inflammatory effects. nih.govmdpi.com While many classes of inhibitors exist, a key mechanism for covalent inhibitors is the carbamoylation of the catalytic serine residue (Ser241) in the FAAH active site.
Soluble Epoxide Hydrolase (sEH) Inhibition: Transition State Mimicry and Hydrogen Bonding Interactions
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. nih.gov Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for hypertension and inflammation. nih.gov Substituted ureas are among the most potent classes of sEH inhibitors discovered. nih.gov
These urea-based inhibitors function as potent transition-state mimics. The sEH catalytic mechanism involves a nucleophilic attack by Asp333 on an epoxide carbon, followed by hydrolysis of the resulting ester intermediate by water molecules activated by Tyr381 and Tyr465. nih.gov The urea moiety of the inhibitor positions itself perfectly within the active site to form a bidentate hydrogen bond with the catalytic tyrosine residues (Tyr381 and Tyr465). researchgate.net This interaction mimics the charge distribution of the transition state during epoxide ring-opening. The carbonyl oxygen of the urea accepts hydrogen bonds from the tyrosines, while the urea N-H groups donate hydrogen bonds to the catalytic Asp333. This network of interactions results in very tight, competitive, and often stoichiometric binding, with some urea derivatives achieving picomolar to nanomolar inhibitory potency. nih.govresearchgate.net
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea | Human sEH | 0.7 |
| 1-(Adamantan-2-yl)-3-(2-fluorophenyl) urea | Human sEH | 1.0 |
| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | Human sEH | 0.8 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for representative urea-based inhibitors against human soluble epoxide hydrolase, demonstrating their high potency. Data sourced from researchgate.net.
Kinase Inhibition (e.g., IKKβ, Limk): Modulation of Phosphorylation and Specificity Pocket Binding
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammation. Diaryl ureas represent a prominent class of "type II" kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. nih.gov
The central urea group is critical for binding to the ATP-binding site. It typically forms a pair of hydrogen bonds with a conserved glutamate (B1630785) residue in the αC-helix and a backbone N-H group in the DFG motif of the kinase. nih.gov The two aryl rings extend from this central anchor into two distinct hydrophobic pockets: one occupies the ATP adenine (B156593) binding site, while the other extends into an allosteric pocket created by the outward movement of the DFG motif. nih.gov This binding mode stabilizes the inactive conformation of the kinase, preventing the conformational changes required for its catalytic activity (phosphorylation). The specificity of diaryl urea inhibitors for different kinases (such as ALK, FLT3, or CDK) is achieved by modifying the substituents on the aryl rings to optimize interactions within these hydrophobic pockets. harvard.edunih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Its inhibition is a therapeutic target for neurological and inflammatory disorders. nih.gov MAGL is a serine hydrolase, and its inhibition often involves targeting the catalytic serine residue within its active site. nih.gov While various chemical scaffolds have been developed as MAGL inhibitors, the general strategy involves creating compounds that can access the deeply buried active site and interact with the catalytic triad (B1167595) (Ser-Asp-His). Reversible inhibitors often form hydrogen bonds and hydrophobic interactions within the active site, while irreversible inhibitors typically contain an electrophilic group that covalently modifies the catalytic serine. nih.gov
Molecular Recognition and Ligand Binding Studies
The therapeutic efficacy of urea-based compounds is fundamentally dependent on their molecular recognition by target proteins. The urea functional group is an exceptional hydrogen-bonding motif. It possesses two N-H donors and a carbonyl oxygen acceptor, allowing it to act as a "molecular glue" by forming multiple, highly directional hydrogen bonds simultaneously. mdpi.comresearchgate.net
| Compound Name |
|---|
| [(2-chloro-4-fluorophenyl)methoxy]urea |
| Anandamide |
| 2-arachidonoylglycerol (2-AG) |
| 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea |
| 1-(Adamantan-2-yl)-3-(2-fluorophenyl) urea |
| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea |
Role of Hydrogen Bonding in Protein and Receptor Target Interactions
The urea functionality is a cornerstone in medicinal chemistry, largely due to its capacity to form multiple, stable hydrogen bonds with protein and receptor targets. This interaction is fundamental to the biological activity of urea-containing compounds. The urea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to engage in a variety of bonding patterns with biological macromolecules. nih.gov
Studies have shown that urea can form hydrogen bonds with both the peptide backbone and polar side chains of proteins. nih.govnih.gov Specifically, the carbonyl oxygen of urea can interact favorably with the amide protons of the peptide backbone, a key interaction in the process of protein denaturation. pnas.org This ability to disrupt intra-protein hydrogen bonds is a primary mechanism by which urea interferes with native protein structures. pnas.org The hydrogen bonding capability of urea derivatives is a critical element in their molecular recognition and subsequent bioactivity. nih.gov For instance, in the design of enzyme inhibitors, the urea scaffold is often employed to interact with key residues in the active site, such as arginine, through hydrogen bonding. researchgate.net The directional and stable nature of these hydrogen bonds contributes significantly to the binding affinity and specificity of the ligand for its target. nih.govnih.gov
Hydrophobic Interactions within Enzyme Active Sites
While hydrogen bonding is a critical determinant of the biological activity of urea-based compounds, hydrophobic interactions also play a significant role, particularly within the confines of enzyme active sites. acs.org The denaturation of proteins by urea is not solely due to the disruption of hydrogen bonds; urea also interacts with and solvates nonpolar side chains, thereby weakening the hydrophobic effect that stabilizes the protein's core. nih.govresearchgate.netcolumbia.edu
Conformational Changes in Target Proteins Induced by Urea Ligand Binding
The binding of urea-based ligands can induce significant conformational changes in their target proteins. nih.gov While urea itself is well-known as a denaturant that unfolds proteins, more complex urea derivatives designed as specific ligands can elicit more subtle and targeted structural alterations. nih.govpnas.org The process of ligand binding can stabilize a particular protein conformation, shifting the equilibrium from an ensemble of states to a more defined structure. nih.gov
For example, the binding of a ligand can protect a protein from denaturation, indicating a stabilization of the folded state. nih.gov In some cases, a ligand can even induce folding in a protein that is partially or fully unfolded under denaturing conditions. nih.gov The mechanism of this binding-induced folding can switch between conformational selection (where the ligand binds to a pre-existing folded-like conformation) and induced fit (where the initial binding event triggers a conformational change) depending on the ligand concentration. nih.gov The binding of urea and its derivatives to a protein is often accompanied by a significant decrease in both enthalpy and entropy, suggesting a restriction of conformational freedom within the polypeptide chain upon ligand complexation. acs.org These induced conformational changes are integral to the mechanism of action for many urea-based drugs, as they can modulate the protein's function, for instance, by locking an enzyme in an inactive state.
Modulation of Cellular Pathways by Synthetic Urea Compounds
Inhibition of Key Signaling Pathways (e.g., NFκB)
Synthetic urea compounds have been investigated for their ability to modulate various cellular signaling pathways, with a notable focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov The NF-κB signaling cascade is a critical regulator of inflammation, immune responses, and cell survival, and its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. nih.govnih.gov
Several natural and synthetic compounds exert their anti-inflammatory and anticancer effects by targeting different components of the NF-κB pathway. nih.govnih.gov The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) to translocate to the nucleus and activate the expression of target genes. nih.gov Some compounds, including certain curcumin (B1669340) analogues, have been shown to suppress the activation of IKK, inhibit the phosphorylation and degradation of IκBα, and prevent the nuclear translocation of the p65 subunit. mdpi.com For example, the natural product 2-methoxy-4-vinylphenol (B128420) has been demonstrated to inhibit the translocation of NF-κB p65 into the nucleus by preventing IκBα degradation and phosphorylation. nih.gov Given the established role of various substituted phenyl derivatives in modulating this pathway, it is plausible that compounds like this compound could also exert inhibitory effects on NF-κB signaling.
Interactions with Specific Cellular Enzymes and Receptors
The structural motif of urea is prevalent in a wide array of potent and selective inhibitors targeting specific cellular enzymes and receptors. nih.govnih.govacs.org The ability of the urea functional group to act as a rigid and effective hydrogen-bonding unit makes it an attractive component in the design of targeted therapeutics. nih.govnih.gov
A prominent class of enzymes targeted by urea-based inhibitors is the protein kinases. frontiersin.org Many kinase inhibitors, such as Sorafenib, feature a diaryl urea structure that is crucial for their binding to the ATP-binding site of the kinase domain. nih.govfrontiersin.org For example, 4-anilino(urea)thienopyrimidine analogs have been developed as potent and selective inhibitors of the c-Kit receptor tyrosine kinase. nih.gov
Urease is another enzyme that is a significant target for urea-based inhibitors, which often act as substrate analogues. nih.govnih.govusda.gov These inhibitors are important in both medicine, for treating infections by urease-producing bacteria like Helicobacter pylori, and in agriculture to prevent the loss of nitrogen from urea-based fertilizers. nih.govusda.gov The design of these inhibitors often involves creating molecules that can effectively interact with the nickel ions in the urease active site. nih.gov
Furthermore, urea derivatives have been synthesized and evaluated as inhibitors for a variety of other enzymes, including MraY, an essential enzyme in bacterial cell wall biosynthesis, and Tropomyosin receptor kinase A (TrkA), which is implicated in pain and cancer. rsc.orgfrontiersin.org The versatility of the urea scaffold allows for the development of inhibitors against a broad spectrum of biological targets.
Interactive Data Table of Research Findings
| Section | Key Finding | Compound Class | Target Interaction | Potential Effect |
| 6.2.1 | Urea functionality forms stable hydrogen bonds with protein backbones and polar side chains. nih.govnih.gov | Urea-based compounds | Hydrogen bonding with peptide groups. pnas.org | Disruption of native protein structure, ligand binding. |
| 6.2.2 | Urea directly interacts with and solvates nonpolar side chains, weakening the hydrophobic effect. nih.govcolumbia.edu | Urea-based compounds | Hydrophobic interactions within active sites. acs.orgrsc.org | Enzyme inhibition, protein denaturation. |
| 6.2.3 | Ligand binding can induce conformational changes, including protein folding and stabilization. nih.govnih.gov | Urea ligands | Binding to specific protein conformations. | Modulation of protein function, allosteric regulation. |
| 6.3.1 | Synthetic compounds can inhibit the NF-κB pathway by preventing IκBα degradation and p65 translocation. mdpi.comnih.gov | Curcumin analogues, phenolic compounds | Inhibition of IKK activation and IκBα phosphorylation. mdpi.com | Anti-inflammatory and anticancer activity. |
| 6.3.2 | Diaryl urea structures are key motifs in many potent kinase inhibitors. nih.govfrontiersin.org | Synthetic urea derivatives | Binding to ATP-binding sites of kinases. nih.gov | Inhibition of cell signaling, anticancer effects. |
Supramolecular Chemistry and Advanced Material Science Applications of Urea Building Blocks
Principles of Supramolecular Assembly Driven by Urea (B33335) Functionality
Detailed studies on the supramolecular assembly of [(2-chloro-4-fluorophenyl)methoxy]urea have not been found in the searched scientific literature. While the urea functional group is well-known for its ability to form strong, directional hydrogen bonds that drive self-assembly, specific applications and principles for this particular compound are not documented.
Directed Self-Assembly via Hydrogen Bonding (e.g., Urea-Carboxylate Interactions)
There is no available research describing the directed self-assembly of this compound through hydrogen bonding with carboxylates or other functional groups. The potential for the urea moiety in this molecule to act as a hydrogen bond donor to a carboxylate acceptor has not been experimentally verified or characterized.
Formation of Dimeric Capsules and Higher-Order Assemblies
No publications were found that report the formation of dimeric capsules or any higher-order supramolecular assemblies from this compound. The specific steric and electronic properties conferred by the 2-chloro-4-fluorophenyl group and how they might influence such assemblies have not been investigated.
Host-Guest Chemistry and Urea Inclusion Compounds
There is no information available regarding the host-guest chemistry of this compound or its ability to form inclusion compounds.
Encapsulation of Small Molecules and Ions within Urea Frameworks
No studies were identified that demonstrate the formation of a crystalline or solution-phase framework by this compound capable of encapsulating small molecules or ions.
Chiral Recognition Phenomena in Urea Inclusion Compounds
The topic of chiral recognition using this compound as a host is not discussed in the available literature, as the compound itself is achiral and no inclusion compounds have been reported.
Structural Characteristics of Host and Guest Substructures in Inclusion Compounds
As no inclusion compounds involving this compound as a host have been reported, there are no structural data, such as crystallographic information or spectroscopic analysis, to describe the characteristics of host and guest substructures.
Design and Synthesis of Supramolecular Architectures and Polymers
A plausible synthetic route to this compound would likely involve the reaction of (2-chloro-4-fluorophenyl)methanol with a source of the ureido group. A common method for the synthesis of N-substituted ureas involves the reaction of a primary amide with an isocyanate intermediate, generated in situ via a Hofmann rearrangement. thieme-connect.com Another established method is the reaction of amines with phosgene (B1210022) or its equivalents to form an isocyanate, which is then reacted with another amine. nih.gov For an N-alkoxy urea, a potential pathway could involve the reaction of the corresponding alkoxyamine with an isocyanate.
Table 1: Proposed Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Reaction Type |
| (2-chloro-4-fluorophenyl)methanol | Urea | O-alkylation |
| (2-chloro-4-fluorophenyl)methoxyamine | Isocyanic acid | Nucleophilic addition |
| (2-chloro-4-fluorophenyl)methyl chloroformate | Ammonia (B1221849) | Acylation followed by rearrangement |
The directional and predictable hydrogen bonding of the urea moiety makes it a valuable component in the template-directed synthesis of mechanically interlocked molecules like catenanes (interlocked rings) and rotaxanes (a wheel threaded onto an axle). nih.gov Urea groups can be incorporated into either the macrocycle (the "wheel") or the linear component (the "axle") of a rotaxane to guide the threading process through hydrogen bonding interactions.
For instance, a rotaxane could be designed where a macrocycle containing hydrogen bond acceptors is threaded onto an axle terminated by bulky stopper groups to prevent dethreading. The axle itself could feature one or more urea functionalities, such as this compound, to act as a recognition site for the macrocycle. The halogenated phenyl group could further influence the association through halogen bonding or by modifying the electronic properties of the urea group. Recent research has demonstrated the effectiveness of urea-based nih.govrotaxanes as catalysts, where the mechanical bond enhances their activity. nih.govnih.gov Fluorinated urea threads, in particular, have shown enhanced catalytic activity in certain reactions. acs.orgnih.gov
Table 2: Potential Roles of this compound in Rotaxane Construction
| Component | Function of this compound Moiety |
| Axle | Provides a hydrogen-bonding station for the macrocycle. The 2-chloro and 4-fluoro substituents can be used to fine-tune the electronic properties and introduce potential halogen bonding interactions. |
| Macrocycle | The urea group can be part of the macrocyclic structure, predisposing it to bind with a complementary guest molecule that forms the axle. |
| Stopper | While less common, a bulky derivative could potentially serve as a stopper group to prevent the dethreading of the macrocycle. |
Linear supramolecular polymers can also be readily assembled from bifunctional urea-containing monomers. If a molecule were designed with two urea groups at opposite ends, it could self-assemble through head-to-tail hydrogen bonding to form long, polymer-like chains. The properties of these materials, such as their viscosity and thermal stability, are directly related to the strength of the non-covalent interactions.
While this compound does not itself contain a heterocycle, the principles of ureido-heterocycle chemistry are highly relevant to its potential applications. Ureido-heterocycles are molecules that combine a urea group with a heterocyclic ring. These building blocks are of significant interest because they can form multiple hydrogen bonds, leading to very stable and specific molecular assemblies. researchgate.net
A potential extension of the chemistry of this compound would be to incorporate a heterocyclic moiety. For example, the phenyl ring could be replaced by a pyridine (B92270) or pyrimidine (B1678525) ring. This would introduce additional hydrogen bond donor and acceptor sites, allowing for the construction of more complex and robust supramolecular structures. The interplay between the urea hydrogen bonds and the interactions involving the heterocycle can lead to the formation of intricate networks and functional materials.
Urea and urethane (B1682113) linkages are increasingly being incorporated into advanced biomaterials due to their biocompatibility and their ability to impart specific physical and biological properties. westlake.edu.cn The hydrogen bonding capabilities of the urea group can be used to control the mechanical properties of biodegradable polymers, such as poly(ester urethane)ureas (PEUUs). nih.gov These materials are of interest for applications in tissue engineering and cardiovascular devices.
A molecule like this compound could be used to functionalize the surface of a biomaterial. For example, it could be grafted onto a polymer backbone to modify its surface properties, such as hydrophobicity and protein adsorption. The presence of the halogen atoms could also be exploited to impart antimicrobial or anti-inflammatory properties. Furthermore, biodegradable PEUU elastomers with pendant amino groups have been developed for subsequent functionalization, offering a platform for attaching various bioactive molecules. xiumeimo.com
Future Research Directions and Advanced Methodologies in Aryl Methoxy Urea Research
Development of Novel Computational Models for Complex Urea-Containing Systems
The future of research on [(2-chloro-4-fluorophenyl)methoxy]urea and related compounds is intrinsically linked to the development of sophisticated computational models. These models are essential for predicting molecular behavior, understanding structure-activity relationships (SAR), and guiding the design of new derivatives with enhanced properties. The urea (B33335) functionality, with its capacity for strong hydrogen bonding, and the flexible methoxy (B1213986) bridge present unique challenges and opportunities for computational chemistry.
Advanced computational approaches can provide deep insights into the molecule's conformational landscape, its interaction with biological targets, and its physicochemical properties. Key areas for development include:
Quantum Mechanics (QM) and Molecular Mechanics (MM): Hybrid QM/MM methods can be employed to model the electronic structure of the urea core and its immediate environment with high accuracy, while the rest of the system is treated with more computationally efficient classical mechanics. This is particularly useful for studying enzymatic reactions or binding events where charge transfer and polarization are critical.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models will be instrumental in correlating the structural features of this compound derivatives with their biological activities. mdpi.com By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts. These models can incorporate a wide range of descriptors, including electronic, steric, and hydrophobic parameters, to build a comprehensive picture of the SAR.
Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of this compound in different environments, such as in aqueous solution or bound to a protein. These simulations can elucidate the stability of binding poses, the role of solvent molecules, and the conformational changes that occur upon binding. Enhanced sampling techniques, such as metadynamics, can be used to explore the free energy landscape of binding and unbinding events.
The table below summarizes key computational methods and their potential applications in the study of aryl methoxy ureas.
| Computational Method | Application in Aryl Methoxy Urea Research | Potential Insights for this compound |
| QSAR | Predicting biological activity based on chemical structure. | Guide derivatization to improve target affinity and selectivity. |
| Molecular Docking | Simulating the binding pose of the molecule within a target protein's active site. | Identify key interactions (H-bonds, hydrophobic contacts) with potential biological targets. |
| MD Simulations | Analyzing the dynamic stability of the ligand-protein complex over time. | Assess the stability of binding and understand the influence of conformational flexibility. |
| QM/MM | Modeling reaction mechanisms and electronic properties with high accuracy. | Elucidate mechanisms of action or resistance at an electronic level. |
Exploration of New Synthetic Strategies for Enhanced Structural Diversity and Complexity
To fully explore the chemical space around this compound, the development of novel and efficient synthetic strategies is paramount. While classical methods for urea synthesis, often involving isocyanates, are well-established, future research will focus on methodologies that offer greater control, safety, and access to complex molecular architectures. nih.gov
Key areas for synthetic exploration include:
Late-Stage Functionalization: Techniques such as C-H activation can allow for the direct modification of the aromatic rings of the parent molecule. nih.gov This enables the rapid generation of a library of derivatives from a common advanced intermediate, which is highly efficient for exploring SAR.
Flow Chemistry: Continuous flow synthesis offers significant advantages in safety and scalability, particularly when dealing with hazardous intermediates like isocyanates, which can be generated and consumed in situ. nih.gov This methodology allows for precise control over reaction parameters, often leading to higher yields and purities.
Combinatorial Synthesis: The use of solid-phase synthesis or parallel solution-phase techniques can accelerate the creation of large libraries of aryl methoxy urea derivatives. nus.edu.sg By systematically varying the substituents on the phenyl ring and the urea nitrogen, a diverse set of compounds can be generated and screened for desired properties.
Greener Synthetic Routes: Future methodologies will increasingly focus on sustainability. This includes the use of safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI), catalytic methods that utilize CO2 as a C1 source, and reactions in environmentally benign solvents like water. nih.govmdpi.com
The following table outlines various synthetic approaches applicable to the synthesis of unsymmetrical ureas like this compound.
| Synthetic Strategy | Description | Advantages for Aryl Methoxy Urea Synthesis |
| Isocyanate-Based Methods | Reaction of an amine with an isocyanate intermediate, often generated from an amine using phosgene or a substitute like triphosgene. mdpi.com | Well-established and versatile for creating unsymmetrical ureas. |
| Rearrangement Reactions | Methods like the Curtius, Hofmann, or Lossen rearrangements generate isocyanate intermediates from carboxylic acid derivatives or amides. nih.govnih.gov | Avoids the direct handling of toxic phosgene. |
| Catalytic Carbonylation | Transition metal-catalyzed reactions that use carbon monoxide or CO2 to form the urea linkage between two amines. | High atom economy and potential for greener processes. mdpi.com |
| Solid-Phase Synthesis | Building the urea molecule on a polymer support, allowing for easy purification and automation. | Ideal for generating large libraries of compounds for screening. asianpubs.org |
Integration of High-Throughput Screening with Advanced Spectroscopic and Computational Characterization
Identifying and optimizing the biological activity of this compound and its analogs requires a synergistic approach that combines high-throughput screening (HTS) with detailed characterization techniques. This integration allows for the rapid identification of promising "hits" from large compound libraries, followed by in-depth analysis to understand their mechanism of action and guide further optimization.
The workflow would typically proceed as follows:
High-Throughput Screening (HTS): An HTS campaign would be designed to screen a library of aryl methoxy urea derivatives against a specific biological target (e.g., an enzyme or receptor). nih.gov These assays are typically miniaturized and automated to allow for the testing of thousands of compounds quickly. Fluorescence-based assays are common in HTS due to their sensitivity and compatibility with automation. nih.gov
Hit Confirmation and Validation: Compounds that show activity in the primary screen ("hits") are then re-tested to confirm their activity and rule out artifacts.
Advanced Spectroscopic Characterization: Validated hits are subjected to a battery of spectroscopic techniques to characterize their structure and interaction with the target.
Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD)-NMR can identify which parts of the molecule are in close contact with the target protein, providing valuable structural information about the binding mode.
X-ray Crystallography: If the target is a protein that can be crystallized, obtaining a co-crystal structure of the protein-ligand complex provides the most detailed, atomic-level view of the binding interaction.
Mass Spectrometry (MS): MS can be used to confirm the identity and purity of the compounds and can also be employed in specialized assays to study binding kinetics.
Computational Analysis: The experimental data from HTS and spectroscopy is then used to build and refine computational models. ontosight.ai Docking the validated hits into the target's crystal structure can rationalize the observed activities and suggest specific modifications to improve binding affinity or selectivity.
This integrated approach creates a powerful feedback loop where experimental results inform computational models, which in turn guide the design of the next generation of compounds for synthesis and testing.
Leveraging Supramolecular Properties for Precisely Controlled Biological Interactions and Sensing Applications
The urea moiety is an excellent functional group for directing supramolecular self-assembly due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This allows urea-containing molecules like this compound to form well-ordered, non-covalent structures such as fibers, gels, and polymers. jst.go.jprsc.org Harnessing these properties opens up new avenues for creating advanced materials for controlled biological interactions and sensing.
Future research in this area will focus on:
Supramolecular Gels: By carefully designing derivatives of this compound, it may be possible to create low-molecular-weight gelators (LMWGs) that can form hydrogels or organogels. jst.go.jpresearchgate.net These gels could serve as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents. The gelation process can be triggered by specific stimuli, such as changes in pH or temperature.
Biological Sensing: The binding properties of the urea group can be exploited to create sensors for biologically relevant anions or other molecules. researchgate.net The binding event can be designed to produce a detectable signal, such as a change in color or fluorescence. For example, a derivative could be designed to selectively bind to a specific metabolite, with the binding event disrupting a self-assembled structure and triggering a fluorescent response. This is the basis for many urea-based biosensors. nih.govnih.gov
Controlled Molecular Recognition: The directional hydrogen bonds of the urea group are key to its role in molecular recognition. nih.gov This property is fundamental to how many urea-based drugs interact with their protein targets. nih.gov Advanced research could focus on creating systems where the self-assembly of aryl methoxy urea derivatives is used to create multivalent platforms that can bind to biological surfaces with high avidity and specificity. The disruption of these self-assembled structures by external stimuli or competitive binding could be used to control biological processes. mdpi.com
The table below details potential applications arising from the supramolecular properties of aryl methoxy ureas.
| Supramolecular Application | Underlying Principle | Potential Use Case for this compound Derivatives |
| Drug Delivery | Self-assembly into nanostructures (micelles, gels) that can encapsulate and release drugs. | Formulation of a derivative into a hydrogel for sustained, localized delivery of another therapeutic agent. |
| Biosensing | Specific binding of an analyte to the urea moiety, leading to a measurable change in a physical property (e.g., fluorescence). researchgate.net | A fluorescently tagged derivative that selectively binds to phosphate-containing anions, allowing for their detection in biological fluids. |
| Tissue Engineering | Formation of fibrous scaffolds through self-assembly that mimic the extracellular matrix. | Development of a biocompatible, self-assembling hydrogel that can support cell growth and tissue regeneration. |
| Organocatalysis | The urea group acts as a hydrogen-bond donor to activate substrates in a catalytic cycle. nih.gov | Design of chiral derivatives that can catalyze specific asymmetric reactions. |
Q & A
Q. How are enantiomeric impurities controlled during synthesis?
- Chiral HPLC or SFC separates stereoisomers, while asymmetric catalysis (e.g., Evans’ oxazaborolidine) ensures stereochemical purity. Circular dichroism (CD) verifies enantiomeric excess (>98%) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
